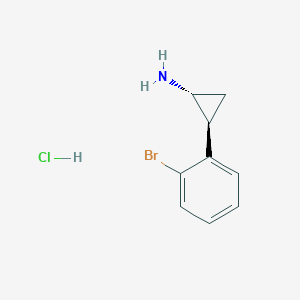![molecular formula C13H14F3N B2500292 3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane CAS No. 2580253-68-3](/img/structure/B2500292.png)
3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane" is a member of the azaspiroheptane family, which is characterized by a spirocyclic structure that includes a nitrogen atom within the ring system. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and the ability to mimic the piperidine ring, a common feature in many bioactive molecules .
Synthesis Analysis
The synthesis of azaspiroheptane derivatives can be achieved through various routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized through scalable routes, providing a platform for further derivatization on the azetidine and cyclobutane rings . Similarly, 1,2-diazaspiro[3.3]heptanes have been synthesized via [2 + 2] cycloaddition reactions, demonstrating the versatility of synthetic approaches for constructing the azaspiroheptane scaffold . The synthesis of fluorinated analogues based on the 2-azaspiro[3.3]heptane scaffold has also been reported, highlighting the potential for introducing various substituents, such as the trifluoromethyl group, into the structure .
Molecular Structure Analysis
The molecular structure of azaspiroheptane derivatives is characterized by a rigid bicyclic system that can influence the conformational dynamics of the molecule. Structural and vibrational analyses using techniques such as IR, UV, and NMR spectroscopy, as well as computational methods like Density Functional Theory, have been employed to establish the most stable structures and investigate electronic properties of related compounds .
Chemical Reactions Analysis
Azaspiroheptane derivatives can undergo a variety of chemical reactions. For example, the copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides has been used to construct trifluoromethylated azaspirodecanes, which suggests that similar methodologies could potentially be applied to synthesize the trifluoromethylated azaspiroheptane derivatives . Additionally, azaspiroheptanes have been used in Pd-catalyzed aryl amination reactions, indicating their utility in cross-coupling chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspiroheptane derivatives are influenced by their structural features. The introduction of fluorine atoms, as seen in fluorinated piperidine analogues, can significantly affect properties such as lipophilicity and electronic distribution, which are important for drug design . The synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts have also been explored, demonstrating the impact of different counterions on the stability and solubility of spirocyclic compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Angular Spirocyclic Azetidines : Research describes the synthesis of a variety of novel angular azaspiro[3.3]heptanes, including methods for preparing gem-difluoro and gem-dimethyl variants. This synthesis is significant for drug discovery, providing building blocks for individual or library-based approaches (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Properties of Azaspiro[3.3]heptanes in Medicinal Chemistry : A study conducted on azaspiro[3.3]heptanes used as replacements for common heterocycles in medicinal chemistry found that introducing a spirocyclic center can lower lipophilicity in the molecules, a counterintuitive effect considering the addition of a carbon atom (Degorce, Bodnarchuk, & Scott, 2019).
Synthesis of Azaspiro[3.3]heptane-Derived Amino Acids : Research on the synthesis of azaspiro[3.3]heptane-derived amino acids has added new members to the family of sterically constrained amino acids, potentially useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Photochemical and Thermal Reactions of Phenyl Azide Intermediates : Study on the photochemical and thermal reactions of intermediates like didehydroazepine and triplet phenylnitrene, leading to the formation of azaspiro[3.3]heptanes, provides insights into the stability and rearrangement properties of these compounds (Warmuth & Makowiec, 2007).
Applications in Drug Discovery and Design
Dopamine D3 Receptor Antagonists : A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes, showing high affinity and selectivity at the dopamine D3 receptor, has been described, highlighting their potential in drug discovery for neurological conditions (Micheli et al., 2016).
Anticonvulsant Activity of Fluorinated Derivatives : Research on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones containing fluoro or trifluoromethyl substituents has shown significant anticonvulsant activity, particularly in derivatives with these substituents at specific positions (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006).
Future Directions
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)10-4-2-9(3-5-10)11-12(8-17-11)6-1-7-12/h2-5,11,17H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPCCVMBEYYQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)



![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)
![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)
![7-chloro-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2500224.png)

![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)

